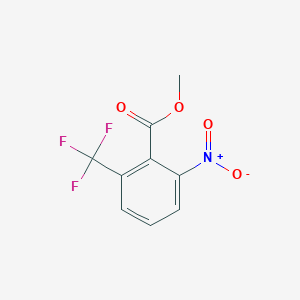

Methyl 2-nitro-6-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-nitro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-6-(trifluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to yield the desired product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

Reduction: Produces 2-amino-6-(trifluoromethyl)benzoate.

Substitution: Can yield various substituted benzoates depending on the nucleophile used.

Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-nitro-6-(trifluoromethyl)benzoate is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target specific receptors.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of Methyl 2-nitro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a potent inhibitor of certain enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-nitro-4-(trifluoromethyl)benzoate

- Methyl 3-nitro-5-(trifluoromethyl)benzoate

- Methyl 2-nitro-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-nitro-6-(trifluoromethyl)benzoate is unique due to the position of its nitro and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers .

Biological Activity

Methyl 2-nitro-6-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include a nitro group and a trifluoromethyl moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H6F3N1O2

Molecular Weight : 233.15 g/mol

Functional Groups : Nitro group (-NO2), Trifluoromethyl group (-CF3), Methyl ester (-COOCH3)

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development and other applications in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, while the trifluoromethyl group may enhance binding affinity to biological targets, modulating enzyme activity or receptor function.

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

Antibacterial Efficacy

Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, compound 7a , a derivative, showed significant dual inhibition against bacterial topoisomerases DNA gyrase and topo IV from E. coli, with low nanomolar IC50 values (<32 nM) . This dual inhibition translates into effective antibacterial activity.

| Compound | Target Enzyme | IC50 (nM) | Activity |

|---|---|---|---|

| 7a | DNA gyrase | <32 | Potent |

| 7a | Topo IV | <100 | Potent |

Case Studies

- In Vivo Efficacy : In a mouse model of vancomycin-intermediate S. aureus thigh infection, compound 7a demonstrated significant in vivo efficacy, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Structural Characterization : Structural studies on related compounds have shown that the orientation of the nitro group is crucial for biological activity. In certain derivatives, the nitro group is twisted out of the plane of the benzene ring, which may influence binding interactions with biological targets .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are being explored for:

- Antimicrobial Agents : Due to their potent activity against MDR bacteria.

- Enzyme Inhibitors : Potential applications in treating diseases where enzyme modulation is beneficial.

Properties

Molecular Formula |

C9H6F3NO4 |

|---|---|

Molecular Weight |

249.14 g/mol |

IUPAC Name |

methyl 2-nitro-6-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)7-5(9(10,11)12)3-2-4-6(7)13(15)16/h2-4H,1H3 |

InChI Key |

SKCORQBYLFFEPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.